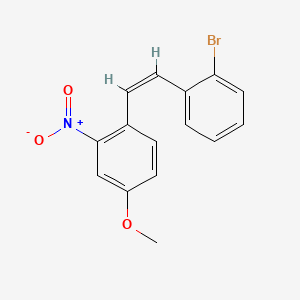
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene, commonly known as BNMS, is a synthetic compound that belongs to the stilbene family. It is a yellow crystalline powder with a molecular weight of 329.15 g/mol. BNMS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and photonic devices.
Mecanismo De Acción
The mechanism of action of BNMS involves the inhibition of tubulin polymerization, which is necessary for cell division. BNMS binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This results in the disruption of the mitotic spindle and the inhibition of cell division. BNMS also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
BNMS has been found to have low toxicity and is well-tolerated in animals. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BNMS has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment that involves the use of light to activate a photosensitizer that selectively kills cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BNMS is its high thermal stability, which makes it suitable for use in high-temperature reactions. It is also easily synthesized and purified, which makes it readily available for use in lab experiments. However, one limitation is its low solubility in water, which may make it difficult to use in aqueous reactions. In addition, its high melting point may make it challenging to handle in some experiments.
Direcciones Futuras
There are several future directions for the research of BNMS. One potential direction is the development of BNMS-based materials for use in photonic devices. Its excellent luminescence properties make it a promising candidate for use in organic light-emitting diodes and photovoltaic cells. Another direction is the study of BNMS as a potential treatment for inflammatory diseases. Its anti-inflammatory properties may make it useful in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to explore the potential of BNMS as a photosensitizer in photodynamic therapy. Its low toxicity and high thermal stability make it a promising candidate for this application.
Métodos De Síntesis
BNMS can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which undergoes bromination to form 2-bromo-4-methoxybenzaldehyde. This intermediate is then reacted with nitroethane in the presence of a base to form (Z)-2-bromo-2'-nitro-4'-methoxystilbene. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
BNMS has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer properties. BNMS has been found to induce cell death in cancer cells by inhibiting tubulin polymerization, which is necessary for cell division. It also inhibits the growth of cancer cells by inducing apoptosis. BNMS has also been studied for its potential use in photonic devices, such as organic light-emitting diodes and photovoltaic cells. Its high thermal stability and excellent luminescence properties make it a suitable candidate for these applications.
Propiedades
IUPAC Name |
1-[(Z)-2-(2-bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-13-9-8-12(15(10-13)17(18)19)7-6-11-4-2-3-5-14(11)16/h2-10H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTVHCAKMKBTR-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\C2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
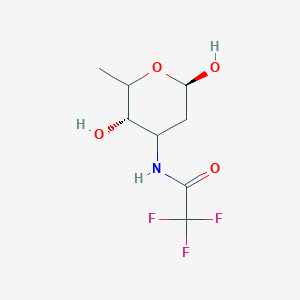
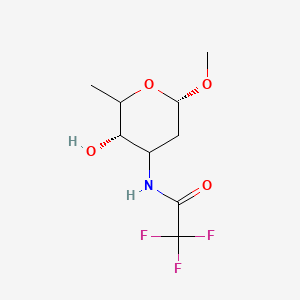
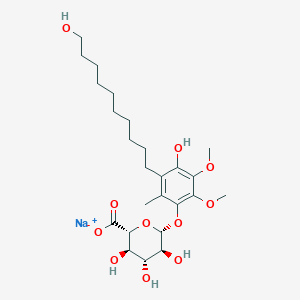

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)



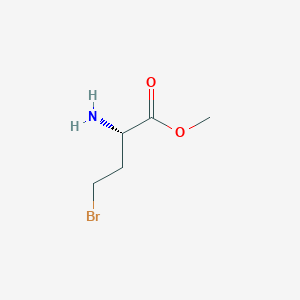

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)